3'A-(4-TERT-BUTYLPHENYL)-TETRAHYDRODISPIRO[CYCLOPENTANE-1,3'-FURO[3,2-B]FURAN-6',1''-CYCLOPENTANE]-2',5'-DIONE
Overview
Description
3’A-(4-tert-Butylphenyl)-tetrahydrodispiro[cyclopentane-1,3’-furo[3,2-b]furan-6’,1’‘-cyclopentane]-2’,5’-dione is a complex organic compound characterized by its unique spirocyclic structure This compound features multiple fused rings, including cyclopentane and furan rings, and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’A-(4-tert-Butylphenyl)-tetrahydrodispiro[cyclopentane-1,3’-furo[3,2-b]furan-6’,1’‘-cyclopentane]-2’,5’-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the formation of the spirocyclic structure through cyclization reactions. The tert-butylphenyl group is introduced via Friedel-Crafts alkylation. Reaction conditions often include the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally friendly solvents. Continuous flow reactors and automated synthesis platforms can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3’A-(4-tert-Butylphenyl)-tetrahydrodispiro[cyclopentane-1,3’-furo[3,2-b]furan-6’,1’‘-cyclopentane]-2’,5’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, 3’A-(4-tert-Butylphenyl)-tetrahydrodispiro[cyclopentane-1,3’-furo[3,2-b]furan-6’,1’‘-cyclopentane]-2’,5’-dione is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior in various chemical reactions.
Biology
In biological research, this compound may be investigated for its potential biological activity. Its structural complexity makes it a candidate for screening in drug discovery programs, where it could exhibit interesting pharmacological properties.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. The presence of multiple functional groups and rings provides opportunities for designing molecules with specific biological targets.
Industry
In industry, 3’A-(4-tert-Butylphenyl)-tetrahydrodispiro[cyclopentane-1,3’-furo[3,2-b]furan-6’,1’‘-cyclopentane]-2’,5’-dione could be used as an intermediate in the synthesis of more complex molecules. Its unique structure may also find applications in materials science, such as the development of novel polymers or advanced materials.
Mechanism of Action
The mechanism of action of 3’A-(4-tert-Butylphenyl)-tetrahydrodispiro[cyclopentane-1,3’-furo[3,2-b]furan-6’,1’‘-cyclopentane]-2’,5’-dione depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include binding to active sites, altering protein conformation, or modulating gene expression. Detailed studies are required to elucidate the exact mechanisms and pathways.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with similar ring structures, such as spiro[cyclopentane-1,3’-oxirane] and spiro[cyclohexane-1,3’-furan], can be compared to understand the influence of different ring systems.
Phenyl-Substituted Compounds: Compounds with phenyl groups, such as 4-tert-butylphenol and 4-tert-butylbenzaldehyde, can be compared to assess the impact of the tert-butylphenyl group on reactivity and properties.
Uniqueness
The uniqueness of 3’A-(4-tert-Butylphenyl)-tetrahydrodispiro[cyclopentane-1,3’-furo[3,2-b]furan-6’,1’‘-cyclopentane]-2’,5’-dione lies in its intricate spirocyclic structure and the presence of multiple functional groups
Properties
InChI |
InChI=1S/C24H30O4/c1-21(2,3)16-8-10-17(11-9-16)24-18(22(19(25)28-24)12-4-5-13-22)27-20(26)23(24)14-6-7-15-23/h8-11,18H,4-7,12-15H2,1-3H3 | |
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFFIXROKMWUGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C23C(C4(CCCC4)C(=O)O2)OC(=O)C35CCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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